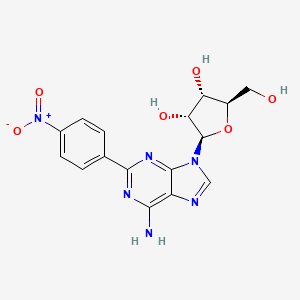![molecular formula C8H7NOS2 B12936318 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one is an organosulfur compound with a unique structure that includes a benzothiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves a copper-catalyzed cascade method. This method synthesizes the compound from 2-halo-N-(2-halophenyl)-acetamides and AcSH via an SN2/deacetylation/coupling process . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the copper-catalyzed cascade method mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazines.
Aplicaciones Científicas De Investigación
7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being explored for its potential as an antitubercular agent.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This mechanism is particularly relevant in its potential use as an antitubercular agent .
Comparación Con Compuestos Similares
2-Mercaptobenzothiazole: Similar in structure but lacks the additional ring present in 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one.
Benzothiazoline-2-thione: Another related compound with a similar sulfur-containing ring structure.
Propiedades
Fórmula molecular |
C8H7NOS2 |
|---|---|
Peso molecular |
197.3 g/mol |
Nombre IUPAC |
7-sulfanyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H7NOS2/c10-8-4-12-7-3-5(11)1-2-6(7)9-8/h1-3,11H,4H2,(H,9,10) |
Clave InChI |
GZGLGHZXOQXMDX-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(S1)C=C(C=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)






![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)



